molecular formula C12H18O B8002505 1-(2,4-Dimethylphenyl)-2-butanol

1-(2,4-Dimethylphenyl)-2-butanol

Cat. No.: B8002505
M. Wt: 178.27 g/mol
InChI Key: NTGFUMAXQPKGPW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-butanol is an organic compound characterized by the presence of a butanol group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-2-butanol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with butanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

  • Preparation of 2,4-dimethylphenylmagnesium bromide by reacting 2,4-dimethylbromobenzene with magnesium in dry ether.
  • Addition of butanal to the Grignard reagent to form the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 1-(2,4-Dimethylphenyl)-2-butanone.

    Reduction: 1-(2,4-Dimethylphenyl)butane.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethanol
  • 1-(2,4-Dimethylphenyl)propanol
  • 1-(2,4-Dimethylphenyl)-2-propanol

Comparison: 1-(2,4-Dimethylphenyl)-2-butanol is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can impact its suitability for various applications and its overall effectiveness in specific roles.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13)8-11-6-5-9(2)7-10(11)3/h5-7,12-13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFUMAXQPKGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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